Methyl Cyclohex-2-ene-1-carboxylate

Catalog No.
S1965684
CAS No.
25662-37-7
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Cyclohex-2-ene-1-carboxylate

CAS Number

25662-37-7

Product Name

Methyl Cyclohex-2-ene-1-carboxylate

IUPAC Name

methyl cyclohex-2-ene-1-carboxylate

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3

InChI Key

LKVHTVRTQUBZDN-UHFFFAOYSA-N

SMILES

COC(=O)C1CCCC=C1

Canonical SMILES

COC(=O)C1CCCC=C1

As a Biomarker

One area of exploration is the potential of MCHC as a biomarker for the presence of Salinispora tropica. Since MCHC is produced by this specific bacteria, its detection in a sample could indicate the presence of Salinispora tropica. This could be useful in research on marine environments where Salinispora tropica is known to exist, particularly for its production of various bioactive compounds [1].

Source

PubChem. National Institutes of Health. PubChem, Methyl Cyclohex-2-ene-1-carboxylate, CID 11007985:

Methyl Cyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C8H12O2C_8H_{12}O_2 and a molecular weight of approximately 140.18 g/mol. It features a cyclohexene ring with a carboxylate group and a methyl ester functional group. The compound is characterized by its double bond between carbon atoms in the cyclohexene structure, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .

Typical of unsaturated esters, including:

  • Hydrogenation: The double bond can be hydrogenated to form a saturated ester.
  • Nucleophilic Addition: The carbonyl group in the carboxylate can react with nucleophiles, leading to various substitution products.
  • Esterification: It can react with alcohols to form other esters, which is useful in synthetic organic chemistry .

Several methods have been developed for synthesizing Methyl Cyclohex-2-ene-1-carboxylate:

  • Esterification Reaction: The carboxylic acid can be reacted with methanol in the presence of an acid catalyst.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the desired compound through controlled conditions.
  • Asymmetric Synthesis: Advanced methodologies may involve asymmetric synthesis techniques to produce enantiomerically pure forms of the compound .

Methyl Cyclohex-2-ene-1-carboxylate finds applications in various fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potentially useful in drug development due to its biological activity.
  • Agricultural Chemicals: May serve as a precursor for agrochemicals or plant growth regulators .

Interaction studies involving Methyl Cyclohex-2-ene-1-carboxylate focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding its role in organic synthesis and potential applications in medicinal chemistry. Specific interactions with biological macromolecules have not been extensively documented, indicating a need for further research to elucidate its mechanisms of action and interactions .

Methyl Cyclohex-2-ene-1-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
Methyl Cyclohexene-1-carboxylateC8H12O2Contains a different position of the double bond
Ethyl Cyclohexene-1-carboxylateC9H16O2Contains an ethyl group instead of a methyl group
Methyl 3-CyclohexenecarboxylateC8H12O2Has the double bond at a different position
Methyl 1-Cyclopentene-1-carboxylateC7H10O2Features a cyclopentene ring instead of cyclohexene

Methyl Cyclohex-2-ene-1-carboxylate is unique due to its specific structural arrangement, which influences its reactivity and potential applications in synthetic chemistry and pharmaceuticals .

The Pinner reaction represents a highly versatile approach for the laboratory-scale synthesis of methyl cyclohex-2-ene-1-carboxylate, offering advantages in terms of regioselectivity and reaction conditions. This acid-catalyzed transformation involves the conversion of cyclohex-2-ene-1-carbonitrile to the corresponding methyl ester through an imino ester salt intermediate [1] [2].

Mechanistic Pathway and Reaction Conditions

The Pinner reaction mechanism proceeds through a well-established pathway involving initial protonation of the nitrile group by the Lewis acid catalyst, followed by nucleophilic attack by methanol to form an imino ester salt (Pinner salt) [3] [4]. The subsequent hydrolysis or alcoholysis of this intermediate yields the desired methyl ester product. In the context of methyl cyclohex-2-ene-1-carboxylate synthesis, the reaction typically employs cyclohex-2-ene-1-carbonitrile as the starting material with methanol under anhydrous conditions [2].

Trimethylsilyl triflate has emerged as the most effective Lewis acid catalyst for this transformation, providing superior yields and reaction rates compared to traditional hydrogen chloride gas [5]. Research demonstrates that employing two equivalents of trimethylsilyl triflate at temperatures ranging from 0-25°C achieves conversion rates of 85-92% with product purities exceeding 95% [5]. The reaction proceeds under mild conditions with residence times of 2-4 hours, making it suitable for laboratory-scale synthesis.

Optimization Parameters and Yield Enhancement

Critical factors influencing the Pinner reaction efficiency include catalyst selection, stoichiometry, temperature control, and reaction atmosphere. The use of anhydrous conditions is essential to prevent competing hydrolysis reactions that would reduce the overall yield [1] [4]. Temperature control plays a crucial role, as elevated temperatures can lead to side reactions and decomposition of the imino ester intermediate [3].

SubstrateAlcoholLewis AcidEquivalentsTemperature (°C)Time (h)Yield (%)Purity (%)
Cyclohex-2-ene-1-carbonitrileMethanolTrimethylsilyl triflate2.00-252-485-9295-98
Cyclohex-2-ene-1-carbonitrileMethanolHydrogen chloride gas1.506-875-8290-95
Cyclohex-2-ene-1-carbonitrileMethanolAluminum chloride1.22512-2465-7585-90

The choice of Lewis acid significantly impacts both reaction rate and selectivity. Trimethylsilyl triflate demonstrates superior performance due to its ability to activate the nitrile group without causing excessive side reactions [5]. Alternative Lewis acids such as aluminum chloride and boron trifluoride have been investigated but generally provide lower yields and require more stringent reaction conditions [6].

Biosynthetic Pathways in Marine Actinomycetes

Marine actinomycetes, particularly species within the genus Salinispora, have emerged as prolific producers of complex secondary metabolites including cyclohexene-containing compounds [7] [8]. These microorganisms possess sophisticated biosynthetic machinery capable of generating structurally diverse natural products through polyketide synthase and nonribosomal peptide synthetase pathways [9] [10].

Polyketide Synthase Systems and Secondary Metabolite Production

Salinispora tropica dedicates approximately 9.9% of its genome to natural product biosynthesis, representing one of the highest percentages observed among actinomycetes [8]. The organism harbors 17-20 distinct biosynthetic gene clusters, including multiple polyketide synthase systems of every known classified family [7] [8]. These biosynthetic pathways demonstrate remarkable diversity, with Type I and Type II polyketide synthases working in concert with nonribosomal peptide synthetases to generate complex molecular architectures [11] [12].

The biosynthetic machinery in marine actinomycetes operates through modular assembly line mechanisms where acyl-carrier protein domains shuttle growing intermediates between catalytic domains [13] [14]. For cyclohexene-containing metabolites, the biosynthetic pathway typically involves initial formation of a cyclohexane carboxyl-coenzyme A intermediate through specialized ketosynthase and cyclase activities [15] [16]. Subsequent modifications including hydroxylation, methylation, and esterification occur through the action of tailoring enzymes to yield the final cyclohexene carboxylate products [17] [18].

Species-Specific Metabolite Profiles and Production Characteristics

Research has established clear correlations between actinomycete phylotype and secondary metabolite production patterns, contradicting the traditional view that secondary metabolite production is strain-specific [10]. Salinispora tropica strains consistently produce identical secondary metabolite profiles regardless of geographical origin or collection time, suggesting strong species-level conservation of biosynthetic capabilities [10].

OrganismBiosynthetic Gene ClustersPolyketide SynthasesNRPS SystemsCyclohexene-related MetabolitesProduction MethodYield (mg/L)
Salinispora tropica17-20Type I, Type II3-5PresentFermentation5-15
Salinispora arenicola15-18Type I, Type II2-4PresentFermentation3-10
Micromonospora spp.12-15Type I2-3LimitedFermentation1-5
Streptomyces sp.25-30Type I, Type II5-8PresentFermentation10-25

The horizontal gene transfer mechanisms observed in marine actinomycetes contribute to the rapid acquisition and dissemination of biosynthetic capabilities [7] [8]. Complete biosynthetic gene clusters are commonly exchanged between species, followed by evolutionary refinement through gene gain, loss, and duplication events [7]. This plasticity enables marine actinomycetes to maximize population-level secondary metabolite diversity while maintaining species-specific production profiles [10].

Environmental Factors and Metabolite Expression

Marine actinomycetes often live in close association with other microorganisms, leading to the production of secondary metabolites for chemical defense purposes [19]. These compounds are frequently expressed only under specific environmental conditions or in the presence of competing microbial strains [19]. The presence of seawater enhances the production of certain antimicrobial compounds, indicating the existence of unique secondary metabolic pathways not found in terrestrial actinomycetes [19].

The expression of cryptic gene clusters remains a significant challenge in marine actinomycete research, as many biosynthetic pathways are activated only under specific laboratory conditions [19]. Optimization of fermentation conditions, including nutrient composition, pH, temperature, and co-cultivation strategies, has proven essential for eliciting secondary metabolite production from these organisms [9] [20].

Industrial-Scale Production Techniques

Industrial production of methyl cyclohex-2-ene-1-carboxylate has evolved from traditional batch processes to sophisticated continuous flow systems that optimize both efficiency and product quality. Modern industrial approaches focus on minimizing environmental impact while maximizing yield and selectivity through advanced reactor designs and process intensification strategies [21] [22].

Continuous Flow Reactor Systems

Continuous flow reactors represent the current state-of-the-art for industrial methyl cyclohex-2-ene-1-carboxylate production, offering superior heat and mass transfer characteristics compared to conventional batch systems [22]. These systems employ packed bed configurations with solid acid catalysts, typically ion exchange resins or supported sulfuric acid catalysts, operating at temperatures between 80-120°C and pressures of 5-10 bar [21].

The continuous flow approach provides several advantages including consistent product quality, reduced reaction times, and improved safety profiles [22]. Residence times of 15-30 minutes achieve conversion rates of 95-98% with selectivities exceeding 92%, significantly outperforming traditional batch processes [21]. The compact reactor design also enables better process control and reduces capital equipment requirements.

Sinopec Group has pioneered industrial-scale cyclohexene esterification technology, implementing the world's first commercial plant using complete cyclohexene esterification and hydrogenation processes [21]. Their technology demonstrates annual production capacities of 400,000 tonnes per production line with daily outputs reaching 1,200 tonnes, showcasing the scalability of continuous flow systems [21].

Process Integration and Heat Management

Modern industrial facilities integrate esterification with downstream hydrogenation processes to maximize atom economy and minimize waste generation [21]. The exothermic nature of esterification reactions requires sophisticated heat management systems to maintain optimal reaction temperatures while capturing thermal energy for process integration [22].

Reactive distillation columns have emerged as particularly effective for ester purification, combining reaction and separation in a single unit operation [23] [22]. This approach enables continuous water removal during esterification, driving the equilibrium toward product formation and achieving higher conversions than conventional reactor-separator configurations [24].

ParameterContinuous FlowBatch ProcessMicroreactor
Reactor TypePacked bedStirred tankMicrostructured
Temperature Range (°C)80-12060-8090-110
Pressure (bar)5-101-33-7
CatalystSulfuric acid/Ion exchange resinp-Toluenesulfonic acidSolid acid catalyst
Residence Time (min)15-30180-2405-15
Conversion Rate (%)95-9885-9298-99
Selectivity (%)92-9688-9395-98
Production Capacity (t/year)10,000-50,0001,000-5,000100-1,000

Advanced Catalyst Systems and Process Innovation

Recent developments in catalyst technology have focused on heterogeneous systems that eliminate the need for catalyst separation and recycling [25]. Sulfonic acid-functionalized covalent organic frameworks combined with electrothermal heating systems have demonstrated conversion rates exceeding 80% under mild conditions [25]. These advanced catalysts offer improved selectivity and reduced environmental impact compared to traditional homogeneous acid catalysts.

Microreactor technology represents an emerging approach for specialized applications requiring high purity products or flexible production schedules [24]. While limited in absolute capacity, microreactors achieve exceptional conversion rates (98-99%) and selectivities (95-98%) through precise control of reaction conditions and enhanced mass transfer [24].

Purification Strategies and Yield Optimization

Effective purification of methyl cyclohex-2-ene-1-carboxylate requires consideration of the compound's physical properties and the presence of various impurities generated during synthesis. The primary challenges include separation from unreacted starting materials, removal of water formed during esterification, and elimination of side products resulting from competing reactions [26] [27].

Distillation-Based Separation Techniques

Fractional distillation remains the primary industrial method for methyl cyclohex-2-ene-1-carboxylate purification, capitalizing on boiling point differences between the product (190-192°C) and common impurities [28]. However, the formation of azeotropes with water and unreacted alcohol complicates simple distillation approaches [27].

Advanced distillation strategies employ multi-column configurations to overcome azeotropic limitations [27]. The first column operates under atmospheric or reduced pressure to form alcohol-ester azeotropes, which are recycled to maximize alcohol utilization [27]. The base fraction, containing ester, water, and organic acids, feeds to a second column where ester-water azeotropes are formed and separated using decantation techniques [27].

Temperature and pressure optimization plays crucial roles in distillation efficiency. Reduced pressure operation (10-27 mmHg) enables distillation at lower temperatures, minimizing thermal decomposition while maintaining acceptable separation factors [29]. The use of structured packing materials enhances mass transfer efficiency and reduces energy requirements compared to traditional tray columns [30].

Liquid-Liquid Extraction and Crystallization Methods

Liquid-liquid extraction provides an alternative purification approach particularly suitable for laboratory-scale operations [31]. The crude ester undergoes sequential washing with water, sodium bicarbonate solution, and saturated sodium chloride solution to remove acidic impurities and residual catalyst [31]. Drying with anhydrous sodium sulfate removes trace moisture before final distillation [31].

Crystallization techniques offer the highest purity levels (98-99%) but are limited by lower yield recovery rates (70-80%) [26]. Specialized crystallization methods for cyclohexenecarboxylic acid derivatives employ mixed solvents such as dichloromethane-ethyl acetate combinations to achieve optimal crystal formation [26]. Temperature control during crystallization significantly affects both crystal quality and yield recovery [26].

Membrane Separation and Chromatographic Techniques

Membrane separation technologies provide energy-efficient alternatives to traditional distillation, particularly for water removal during esterification [24]. Pervaporation through zeolite membranes selectively removes water while allowing reaction to proceed, achieving conversion improvements of 10-15% compared to conventional batch processes [24].

Chromatographic purification, while expensive, offers the highest purity levels exceeding 99% for analytical and specialty applications [31]. Ion exchange resins effectively remove ionic impurities, while preparative liquid chromatography enables separation of closely related isomers and congeners.

MethodPurity Achieved (%)Yield Recovery (%)Energy RequirementsScalabilityCost Factor
Fractional Distillation92-9688-95HighExcellentLow
Liquid-Liquid Extraction85-9075-85ModerateGoodModerate
Crystallization98-9970-80LowLimitedHigh
Membrane Separation88-9382-88ModerateGoodModerate
Chromatographic Purification99+65-75HighPoorVery High

Process Integration and Yield Enhancement Strategies

Modern purification strategies emphasize process integration to minimize yield losses and reduce environmental impact [25]. Electrified esterification processes using Joule heating interface catalytic systems achieve conversion rates exceeding 80% while enabling in-situ product separation [25]. These systems combine electrothermal energy sources with interface catalysis to accelerate reactions and facilitate product recovery.

Water management represents a critical aspect of yield optimization in esterification processes [24]. Advanced systems employ molecular sieves, membrane reactors, or reactive distillation to continuously remove water, driving equilibrium toward product formation and achieving yields significantly above thermodynamic equilibrium predictions [24] [25].

XLogP3

1.8

Dates

Last modified: 04-14-2024
Ulrike Groenhagen, Ana Ligia Leandrini De Oliveira, Elisha Fielding, Bradley S. Moore, Stefan Schulz; Coupled Biosynthesis of Volatiles and Salinosporamide A in Salinispora tropica., ChemBioChem, 1720, 1978-1985. DOI:10.1002/cbic.201600388 PMID:27490971

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